Piscidinol A

描述

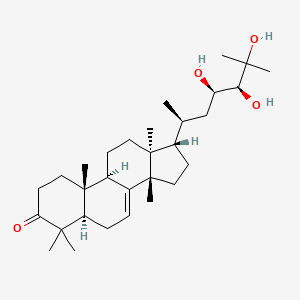

Piscidinol A is a naturally occurring triterpenoid compound found in various plants, particularly in the Meliaceae family. It has garnered significant interest due to its diverse biological activities, including anticancer, anti-inflammatory, and cytotoxic properties .

准备方法

Synthetic Routes and Reaction Conditions

Piscidinol A can be synthesized through various chemical routes. One common method involves the isolation of the compound from natural sources such as Aphanamixis polystachya. The isolation process typically includes solvent extraction, followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future.

化学反应分析

Types of Reactions

Piscidinol A undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives with altered biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its therapeutic properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various this compound derivatives, each with unique biological activities. For example, oxidation can yield compounds with enhanced anticancer properties, while reduction can produce derivatives with improved anti-inflammatory effects .

科学研究应用

Anticancer Properties

Overview of Anticancer Research

Piscidinol A has been studied for its anticancer properties, showing modest activity against various cancer cell lines. Recent studies have synthesized derivatives of this compound to enhance its efficacy. Notably, derivatives such as 6e and 6i demonstrated significant reductions in cell viability against DU145 prostate cancer cells at concentrations of 5.38 µM and 5.02 µM, respectively . These compounds also induced cell cycle arrest at the S phase and promoted late apoptosis in cancer cells, indicating their potential as effective anticancer agents .

Computational Studies

A computational study evaluated 18 this compound derivatives for their interactions with key proteins involved in cancer progression, such as HIF-1α and HER2. Among these, one derivative (compound 10 ) displayed strong binding affinity and stability within the target protein's active site, suggesting it could serve as a lead compound for further development . The study utilized molecular dynamics simulations and density functional theory to assess the thermodynamic stability and binding characteristics of these derivatives.

Antiviral Activity

Inhibition of HIV-1 Protease

Research has indicated that certain this compound derivatives exhibit inhibitory effects on HIV-1 protease. Specifically, derivatives such as 2,3-seco-2,3-dioic acid have shown preferential inhibition of this viral enzyme, marking this compound as a potential candidate for the development of antiviral drugs . The structural modifications made to this compound enhance its ability to interact with viral targets effectively.

Other Medicinal Properties

Anti-inflammatory and Antimicrobial Effects

Beyond its anticancer and antiviral properties, this compound is also noted for its anti-inflammatory and antimicrobial activities. Compounds derived from it have been explored for their potential to mitigate inflammation and combat microbial infections. The biological activities attributed to this compound derivatives are largely due to their structural characteristics, which allow them to interact with various biological targets effectively.

Case Studies

作用机制

Piscidinol A exerts its effects through multiple molecular targets and pathways:

相似化合物的比较

Piscidinol A is unique among triterpenoids due to its specific structural features and biological activities. Similar compounds include:

24-epi-Piscidinol A: A closely related triterpenoid with similar biological activities but different stereochemistry.

Hirtinone: Another triterpenoid with distinct structural characteristics and biological properties.

Nilocitin: A protolimonoid with comparable anticancer and anti-inflammatory activities

This compound stands out due to its potent anticancer and anti-inflammatory effects, making it a promising candidate for further research and development.

生物活性

Piscidinol A is a natural compound primarily isolated from the plant Aphanamixis polystachya, known for its potential anticancer properties. This article delves into the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and recent research findings.

Overview of this compound

- Chemical Structure : this compound is a triterpenoid compound characterized by its complex ring structure and various functional groups that contribute to its biological activity.

- Source : Isolated from Aphanamixis polystachya, a member of the Meliaceae family, which has been traditionally used in herbal medicine.

In Vitro Studies

Research has demonstrated that this compound exhibits modest anticancer activity against various cancer cell lines. Notably:

- Cell Lines Tested :

- DU145 (prostate cancer)

- HeLa (cervical cancer)

The following table summarizes the antiproliferative effects observed in these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DU145 | 5.38 | Induces late apoptosis, cell cycle arrest at S phase |

| HeLa | 39.96 | Induces apoptosis via modulation of apoptotic proteins |

- Apoptosis Induction : this compound has been shown to induce apoptosis in cancer cells, a process characterized by programmed cell death. This was evidenced by flow cytometry results indicating increased annexin V-positive cells in treated populations, suggesting late-stage apoptosis .

- Cell Cycle Arrest : The compound effectively arrests the cell cycle at the S phase in DU145 cells, leading to reduced proliferation and increased cell death rates .

- Molecular Docking Studies : Recent research utilized molecular docking to assess this compound's interaction with key apoptotic proteins such as p53 and BCL2, revealing promising binding affinities that suggest potential therapeutic applications .

Recent Research Developments

- Synthesis of Derivatives : Novel derivatives of this compound have been synthesized and evaluated for enhanced biological activity. For example, compounds 6e and 6i showed significant reductions in cell viability at lower concentrations compared to this compound itself, indicating that structural modifications can improve anticancer efficacy .

- Comparative Studies : In comparative studies with other compounds from Aphanamixis polystachya, such as niloticin, this compound demonstrated varying degrees of cytotoxicity, emphasizing the importance of structural characteristics in determining biological activity .

- In Silico Assessments : Computational studies have provided insights into the potential interactions and stability of this compound within biological systems, paving the way for future drug development initiatives targeting specific cancer pathways .

属性

IUPAC Name |

(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S,4R,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-18(17-22(31)25(33)27(4,5)34)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31,33-34H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,25-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGUKHULKAAOPB-QBLSGNHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318049 | |

| Record name | Piscidinol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100198-09-2 | |

| Record name | Piscidinol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100198-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piscidinol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Piscidinol A?

A1: this compound has the molecular formula C30H46O7 and a molecular weight of 518.67 g/mol.

Q2: Are there any notable structural features of this compound?

A2: this compound possesses a tirucallane skeleton, a common scaffold among triterpenoids, featuring a distinctive six-membered ring fused to five-membered rings. The presence of hydroxyl groups, a ketone group, and an epoxide contributes to its biological activity. [, ]

Q3: What are the primary biological activities reported for this compound?

A3: Research indicates this compound exhibits cytotoxic activity against various cancer cell lines [] and anti-inflammatory effects by inhibiting nitric oxide production. [, ] Additionally, it demonstrates moderate inhibitory activity against HIV-1 protease. []

Q4: How does this compound exert its anti-inflammatory effects?

A4: Studies suggest this compound inhibits the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6). This inhibition appears to occur via the suppression of the NF-κB signaling pathway, a crucial regulator of inflammation. []

Q5: How does modifying the structure of this compound affect its activity?

A6: Studies show that introducing a 2,3-seco-2,3-dioic acid group or acylating the tirucallane skeleton with DMS significantly improves the inhibitory activity of this compound derivatives against HIV-1 protease. [] This suggests these modifications are crucial for interacting with the protease's active site. Similarly, derivatives with modifications to key structural functionalities exhibited enhanced anticancer potential against specific cancer cell lines. []

Q6: What are the natural sources of this compound?

A7: this compound has been isolated from various plant species, including Aphanamixis polystachya [], Eurycoma longifolia [, ], Brucea mollis [], Aglaia andamanica [], Cedrela fissilis [], Phellodendron chinense var. glabriusculum [], Toona ciliata [, ], Xylocarpus moluccensis [], Simaba guianensis subesp. ecaudata [], Ailanthus altissima [], Trichilia hirta [], Toona microcarpa [], Chisocheton cumingianus subsp. balansae [], Syzygium myrsinifolium [], Walsura piscidia [], Cedrela sinensis [], Trichilia quadrijuga [], and Walsura trifoliata. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。